1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride
Overview
Description
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H14N2S . It is used in the pharmaceutical industry and can be synthesized for the production of various drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a thiophene ring via a methylene bridge . The InChI code for this compound is 1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H .Scientific Research Applications
Efficient Synthesis and Anticancer Activity
One study highlights the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives using various amines, including thiophen-2-ylmethanamine. These compounds exhibited significant anticancer activity against multiple cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Kumar et al., 2013).
Catalytic Applications
Another research study focused on scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands. These complexes were used as catalysts for Z-selective linear dimerization of phenylacetylenes, showcasing the compound's utility in catalysis and synthetic applications (Ge et al., 2009).
Generation of a Structurally Diverse Library
A study by Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, demonstrating the versatility of thiophene-based compounds in synthetic chemistry (Roman, 2013).
Pyrrole and Pyrrole Derivatives
The foundational role of pyrrole derivatives in biological molecules like heme and chlorophyll underscores the importance of thiophene-based compounds in the synthesis of biologically significant molecules. This includes the preparation of various functional derivatives through condensation reactions (Anderson & Liu, 2000).
Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines
El-Kashef et al. (2007) explored the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This study highlights the application of thiophene-based compounds in generating heterocyclic compounds with potential pharmacological activities (El-Kashef et al., 2007).
Safety and Hazards
The safety information for 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c10-8-3-4-11(6-8)7-9-2-1-5-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQPOIRDMNQRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.